molecular formula C18H14ClNO2 B1277832 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid CAS No. 897559-93-2

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1277832
CAS No.: 897559-93-2
M. Wt: 311.8 g/mol
InChI Key: CWDKCVJDMLJKBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid typically involves the reaction of 2,5-dimethylphenylamine with 6-chloro-4-quinolinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Scientific Research Applications

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group may confer unique properties that make it particularly useful for certain applications .

Properties

IUPAC Name

6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-10-3-4-11(2)13(7-10)17-9-15(18(21)22)14-8-12(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDKCVJDMLJKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398646
Record name 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897559-93-2
Record name 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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